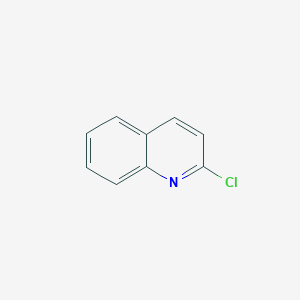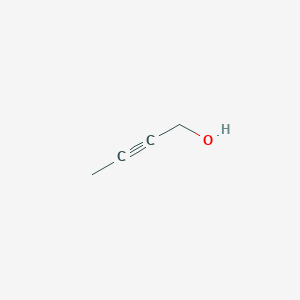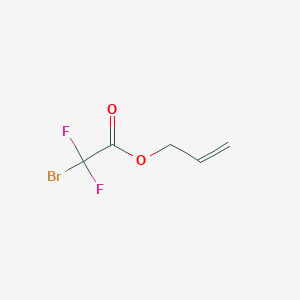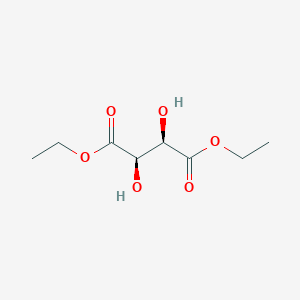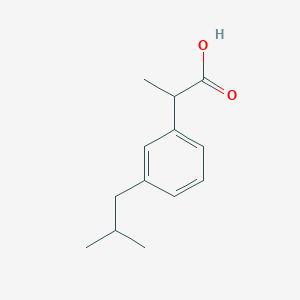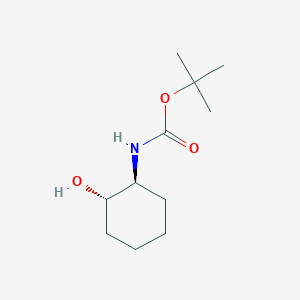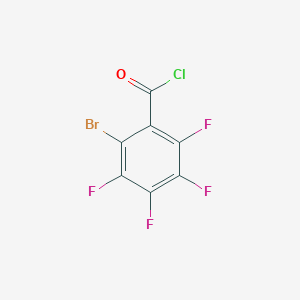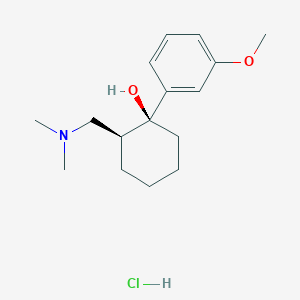
3,5-Dibromostyrene
Übersicht
Beschreibung
3,5-Dibromostyrene is a styrene derivative used in the preparation of bisphosphane ligand and phenanthroline-based functionalized macrocycles and catenanes . It has a molecular formula of C8H6Br2 .
Synthesis Analysis
While the exact synthesis process of 3,5-Dibromostyrene is not detailed in the search results, a related compound, 3,5-dibromoiodobenzene, was synthesized using a reaction sequence involving the treatment of 1,3,5-tribromobenze with nBuLi followed by reaction with iodine .Molecular Structure Analysis
The molecular structure of 3,5-Dibromostyrene is based on the molecular formula C8H6Br2. The average mass is 261.941 Da and the monoisotopic mass is 259.883606 Da .Physical And Chemical Properties Analysis
3,5-Dibromostyrene has a density of 1.8±0.1 g/cm3, a boiling point of 271.1±33.0 °C at 760 mmHg, and a flash point of 132.5±24.6 °C. It has a molar refractivity of 52.6±0.3 cm3, a polarizability of 20.8±0.5 10-24 cm3, and a molar volume of 147.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3,5-Dibromostyrene: is utilized in proteomics research due to its reactivity and ability to participate in various biochemical reactions . It serves as a precursor for synthesizing compounds that interact with proteins, aiding in the identification and quantification of proteins in biological samples.
Organic Synthesis
In organic chemistry, 3,5-Dibromostyrene is a valuable intermediate for synthesizing chiral bisphosphanes, which are crucial in asymmetric synthesis . These compounds are essential for creating pharmaceuticals with specific chirality, a key factor in drug efficacy and safety.
Polymer Chemistry
3,5-Dibromostyrene: plays a role in the development of flame-retardant materials. It is used to synthesize brominated styrene-based polymers, which are then grafted onto latexes to enhance their flame-retardant properties .
Medicinal Chemistry
In medicinal chemistry, 3,5-Dibromostyrene is used as a building block for creating compounds with potential therapeutic applications. Its bromine atoms can be strategically replaced or modified to develop new drugs with desired biological activities .
Materials Science
This compound is involved in the synthesis of advanced materials, including liquid crystalline polymers. These polymers exhibit unique properties such as enhanced emission and ordering, which are beneficial in various technological applications .
Analytical Chemistry
3,5-Dibromostyrene: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Environmental Applications
Although not directly used for environmental applications, the study and understanding of 3,5-Dibromostyrene ’s behavior and breakdown products are crucial in assessing its environmental impact, especially considering its use in various industrial processes .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromostyrene | |
CAS RN |
120359-56-0 | |
| Record name | 3,5-Dibromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


